Lipophilicity Advantage: ΔLogP vs. Boc‑Protected Analog
The target Cbz‑protected hydrochloride exhibits a computed LogP of 3.04, which is 0.40 log units higher than the corresponding Boc‑protected hydrochloride (LogP 2.64) . This difference reflects the greater lipophilicity of the benzyl carbamate compared with the tert‑butyl carbamate. For medicinal chemistry programs where passive membrane permeability is desired, the higher LogP may translate into improved blood–brain barrier penetration or cellular uptake in phenotypic assays.
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.04 (ChemSrc computed value for the hydrochloride salt) |
| Comparator Or Baseline | tert‑Butyl 3‑(aminomethyl)pyrrolidine‑1‑carboxylate hydrochloride (CAS 1188264‑09‑6): LogP = 2.64 (ChemSrc computed value) |
| Quantified Difference | ΔLogP = +0.40 (≈15 % higher lipophilicity on a linear scale) |
| Conditions | Computed using the same algorithm (ACD/Labs Percepta or XLogP3) as reported by ChemSrc |
Why This Matters
A 0.40 log unit increase in lipophilicity can meaningfully affect compound distribution in biphasic reaction systems and preliminary ADME screening, guiding selection of the optimal protecting group early in a synthesis campaign.
